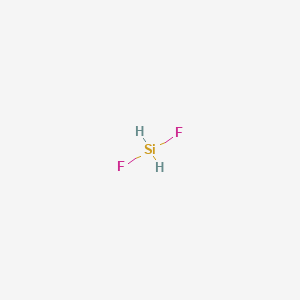
Difluorosilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Difluorosilane is a chemical compound with the formula SiF₂ It is a member of the silicon-fluorine family and is known for its high reactivity and instability at room temperature
Preparation Methods
Synthetic Routes and Reaction Conditions: Difluorosilane can be synthesized through various methods. One common approach involves the reaction of silicon tetrafluoride (SiF₄) with silicon at high temperatures. Another method includes the reduction of silicon tetrafluoride with magnesium. The reaction conditions typically involve elevated temperatures and controlled environments to prevent the decomposition of the compound .
Industrial Production Methods: Industrial production of silicon difluoride is less common due to its high reactivity and instability. advancements in stabilization techniques, such as the use of cyclic alkyl amino carbene (cAAC), have made it possible to produce and handle silicon difluoride more effectively .
Chemical Reactions Analysis
Types of Reactions: Difluorosilane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form silicon dioxide (SiO₂).
Reduction: It can be reduced to elemental silicon.
Substitution: this compound can react with other halides to form different silicon halides.
Common Reagents and Conditions: Common reagents used in reactions with silicon difluoride include halogens, alkyl halides, and reducing agents like magnesium. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from reactions involving silicon difluoride include silicon tetrafluoride, silicon dioxide, and various silicon halides .
Scientific Research Applications
Difluorosilane has several scientific research applications, including:
Chemistry: It is used in the synthesis of organosilicon compounds and as a reagent in various chemical reactions.
Medicine: this compound is being investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of silicon difluoride involves its high reactivity with various substrates. It can activate and functionalize carbon-fluorine bonds, making it a valuable reagent in organic synthesis. The molecular targets and pathways involved in its reactions are primarily related to its ability to form strong bonds with other elements, particularly fluorine .
Comparison with Similar Compounds
- Germanium difluoride (GeF₂)
- Tin difluoride (SnF₂)
- Lead difluoride (PbF₂)
Comparison: Difluorosilane is unique due to its high reactivity and instability compared to its heavier congeners like germanium difluoride, tin difluoride, and lead difluoride. These compounds are generally more stable and less reactive, making silicon difluoride a distinct and valuable compound in various chemical applications .
Properties
CAS No. |
13824-36-7 |
|---|---|
Molecular Formula |
F2H2Si |
Molecular Weight |
68.098 g/mol |
IUPAC Name |
difluorosilane |
InChI |
InChI=1S/F2H2Si/c1-3-2/h3H2 |
InChI Key |
PUUOOWSPWTVMDS-UHFFFAOYSA-N |
SMILES |
F[SiH2]F |
Canonical SMILES |
F[SiH2]F |
Key on ui other cas no. |
13966-66-0 |
Related CAS |
39384-00-4 (Parent) |
Synonyms |
silicon difluoride silicon fluoride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















